molecular formula C15H20N2O B10964624 (4-Methylpiperazin-1-yl)(2-phenylcyclopropyl)methanone

(4-Methylpiperazin-1-yl)(2-phenylcyclopropyl)methanone

Cat. No.: B10964624
M. Wt: 244.33 g/mol
InChI Key: FCXDHLZFPWXAGS-UHFFFAOYSA-N
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Description

(4-METHYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE is a chemical compound that features a piperazine ring substituted with a methyl group and a phenylcyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE typically involves the reaction of 4-methylpiperazine with 2-phenylcyclopropylmethanone under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like n-butanol at room temperature . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of the cyclopropylmethanone, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 99% . Techniques such as nanofiltration and centrifugal filtration are employed to purify the product and remove impurities efficiently .

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in n-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-METHYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-METHYLPIPERAZINO)(2-PHENYLCYCLOPROPYL)METHANONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring with a phenylcyclopropyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(2-phenylcyclopropyl)methanone

InChI

InChI=1S/C15H20N2O/c1-16-7-9-17(10-8-16)15(18)14-11-13(14)12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3

InChI Key

FCXDHLZFPWXAGS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2CC2C3=CC=CC=C3

Origin of Product

United States

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